molecular formula C20H40O3 B1678993 Ethylene glycol monostearate CAS No. 9004-99-3

Ethylene glycol monostearate

Cat. No.: B1678993
CAS No.: 9004-99-3
M. Wt: 328.5 g/mol
InChI Key: RFVNOJDQRGSOEL-UHFFFAOYSA-N
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Description

Ethylene glycol monostearate, also known as glycol stearate, is an organic compound with the molecular formula C20H40O3. It is the ester of stearic acid and ethylene glycol. This compound is commonly used in personal care products and cosmetics, including shampoos, hair conditioners, and skin lotions .

Biochemical Analysis

Biochemical Properties

Ethylene glycol monostearate is primarily used as a surfactant, opacifier, and pearliser in cleansing applications . It interacts with other biomolecules in these products to enhance their properties. For instance, it can interact with proteins in hair to provide conditioning effects .

Molecular Mechanism

It is known to act as a nonionic surfactant and an emulsifier . This suggests that it may interact with biomolecules in a way that reduces surface tension and promotes the mixing of substances that are usually immiscible.

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known to be a stable compound , suggesting that its effects on cellular function may be consistent over time.

Metabolic Pathways

It is known that ethylene glycol, one of the components of this compound, can be metabolized in the body to a variety of compounds, including glycoaldehyde, glycolic acid, glyoxylic acid, and oxalic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylene glycol monostearate is typically synthesized through the esterification of stearic acid with ethylene glycol. This reaction can be catalyzed by either homogeneous or heterogeneous catalysts. Conventional heating methods can take several hours to complete the reaction, while microwave irradiation can significantly reduce the reaction time to about 10 minutes .

Industrial Production Methods: Industrial production of this compound often involves the use of solid acid catalysts under microwave irradiation in a solvent-free system. This method is preferred due to its efficiency and reduced environmental impact compared to traditional methods that use strong homogeneous acid catalysts . Another method involves heating a mixture of aliphatic acid, glycol, and a catalyst at a temperature of around 190°C until the acid value of the sample is below 3 mg KOH/g .

Chemical Reactions Analysis

Types of Reactions: Ethylene glycol monostearate primarily undergoes esterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions:

Major Products Formed:

    Esterification: this compound and water.

    Hydrolysis: Stearic acid and ethylene glycol.

Scientific Research Applications

Ethylene glycol monostearate has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: Ethylene glycol monostearate is unique due to its specific balance of hydrophilic and lipophilic properties, making it particularly effective as a pearlizing agent and opacifier in cosmetic formulations .

Properties

IUPAC Name

2-hydroxyethyl octadecanoate
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InChI

InChI=1S/C20H40O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h21H,2-19H2,1H3
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InChI Key

RFVNOJDQRGSOEL-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCO
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Molecular Formula

C20H40O3
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Related CAS

9004-99-3
Record name Polyethylene glycol monostearate
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DSSTOX Substance ID

DTXSID5026881
Record name 2-Hydroxyethyl octadecanoate
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Molecular Weight

328.5 g/mol
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Physical Description

Liquid; Pellets or Large Crystals, Liquid, Light tan solid; [Hawley]
Record name Octadecanoic acid, 2-hydroxyethyl ester
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Flash Point

MYRJ 45: 500 °F OC
Record name POLYETHYLENE GLYCOL STEARATE
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Solubility

POLYETHYLENE GLYCOL ESTERS AND ETHERS INCR THE WATER SOLUBILITY OF TYROTHRICIN., SOL IN CARBON TETRACHLORIDE, PETROLEUM BENZIN, CHLOROFORM, ETHER; SLIGHTLY SOL IN ALCOHOL; INSOL IN WATER /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, GENERALLY SOL OR DISPERSIBLE IN WATER, SOL IN TOLUENE, ACETONE, ETHER AND ETHANOL
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Color/Form

CREAM-COLORED SOFT, WAXY OR PASTY SOLID @ 25 °C

CAS No.

111-60-4, 86418-55-5, 9004-99-3
Record name Glycol monostearate
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Record name Ethylene glycol monostearate
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Record name Octadecanoic acid, 2-hydroxyethyl ester
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Record name 2-Hydroxyethyl octadecanoate
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Record name 2-hydroxyethyl stearate
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Record name Poly(oxy-1,2-ethanediyl), α-(1-oxooctadecyl)-ω-hydroxy
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Record name GLYCOL STEARATE
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Melting Point

MP: 30-34 °C /POLYETHYLENE GLYCOL 400 MONOSTEARATE USP XVI/, 60.00 to 61.00 °C. @ 760.00 mm Hg
Record name POLYETHYLENE GLYCOL STEARATE
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Synthesis routes and methods

Procedure details

A solution of stearic anhydride (1.14 g, 2.06 mmol) in dichloromethane (30 mL) was cannulated into a stirred solution of ethylene glycol (1.10 mL, 19.7 mmol), DMAP (22 mg, 0.18 mmol) and triethylamine (0.300 mL, 2.16 mmol) in dichloromethane (20 mL). After stirring for 90 min. the reaction was quenched with the addition of H2O (100 mL). After separation of the phases the aqueous fraction was re-extracted with dichloromethane (2×50 mL) and the combined organic extract was washed with brine (70 mL). After drying (MgSO4) and filtration the solvent was removed at reduced pressure to give the crude product that was purified by chromatography on silica gel. Gradient elution with ethyl acetate/petroleum ether (10:90→30:70) afforded the title compound 48 (265 mg, 0.807 mmol, 39%) as an oil; 1H NMR (300 MHz, CDCl3) δ 4.25-4.20 (m, 2H), 3.83-3.78 (m, 2H), 2.38 (t, 2H, J 7.5 Hz), 2.00-1.97 (m, 1H), 1.62-1.55 (m, 2H), 1.35-1.20 (m, 28H), 0.87-0.81 (m, 3H); 13C NMR (75 MHz, CDCl3) δ 174.6, 66.3, 61.7, 34.6, 32.3, 30.1, 29.8, 29.7, 29.6, 29.5, 25.3, 23.1, 14.5; HRMS-ESI (+ve) (Found: m/z 346.3323 (MNH4+). C20H44NO3 requires m/z 346.3316).
Quantity
1.14 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step Two
Quantity
0.3 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
22 mg
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
39%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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